1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide
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Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H18N8OS and its molecular weight is 370.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide, often referred to as a triazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, pyrimidine moiety, thiazole group, and a piperidine backbone. Its molecular formula is C14H17N7O with a molecular weight of approximately 303.34 g/mol. The presence of these heterocycles contributes to its pharmacological potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. In vitro assays have demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal activity.
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound Name | MIC (mg/mL) | Target Organisms |
---|---|---|
Compound A | 0.0039 | Staphylococcus aureus |
Compound B | 0.025 | Escherichia coli |
Compound C | 0.015 | Candida albicans |
Findings: The compound showed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness at very low concentrations .
Anticancer Activity
Triazole derivatives have also been evaluated for their anticancer properties. Studies have reported that certain analogs demonstrate cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity Data
Compound Name | Cell Line | IC50 (μM) |
---|---|---|
Compound D | HCT116 (Colon Carcinoma) | 6.2 |
Compound E | T47D (Breast Cancer) | 27.3 |
Research Insights: The compound's mechanism of action appears to involve the inhibition of specific cellular pathways critical for cancer cell proliferation .
The biological activity of the compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Triazoles are known to inhibit enzymes involved in nucleic acid synthesis, which is crucial for microbial growth.
- Cell Cycle Disruption: Certain derivatives have been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Receptor Modulation: The thiazole moiety may play a role in modulating receptor activity involved in signaling pathways.
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of triazole derivatives, researchers found that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli within 8 hours of treatment. The study concluded that structural modifications on the piperidine ring enhanced antimicrobial potency .
Case Study 2: Anticancer Properties
A separate investigation into the anticancer properties revealed that the compound exhibited selective toxicity against HCT116 colon carcinoma cells with an IC50 value of 6.2 μM. This suggests potential for development as an anticancer therapeutic agent .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8OS/c1-11-7-26-16(21-11)22-15(25)12-2-4-23(5-3-12)13-6-14(19-9-18-13)24-10-17-8-20-24/h6-10,12H,2-5H2,1H3,(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBENODSIBTYEDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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